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molecular formula C14H20O2 B3057494 Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)- CAS No. 81576-55-8

Benzeneacetic acid, alpha-methyl-4-(2-methylpropyl)-, methyl ester, (alphaS)-

Cat. No. B3057494
M. Wt: 220.31 g/mol
InChI Key: YNZYUHPFNYBBFF-NSHDSACASA-N
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Patent
US04730077

Procedure details

Oven-dried iodobenzene diacetate (86.4 grams(g), 0.25 mol), which experience has shown is essentially free of water, was added with stirring to p-isobutylpropiophenone (47.5 g, 0.25 mol) at room temperature (about 22°-25° C.), which temperature was maintained throughout the procedure of this example unless indicated otherwise. To the resulting mixture was added water (approximately 15.8 g, 0.88 mol) with stirring to provide a mixture containing a known amount of water. To the resulting aqueous mixture were added sequentially, with stirring, acetic anhydride (75 ml, 0.88 mol) and, dropwise, concentrated sulfuric acid (about 96% H2SO4, 0.14 ml, 3 mmol). The resulting mixture was stirred 2 hours to ensure substantially complete reaction of the anhydride with the water and then cooled to 0° C. Trimethylorthoformate (24.6 ml, 0.225 mol) was then added with stirring, followed by dropwise addition, with stirring, of concentrated sulfuric acid (about 96% H2SO4 2.5 ml, 0.05 mol) over 30 minutes. The ensuing reaction mixture was stirred an additional 2 hours at 0° C. to 20° C. The resulting ibuprofen-methyl-ester-forming reaction was quenched by adding 50 ml deionized water. HPLC (high performance liquid chromatography) analysis of the resulting reaction product comparing to an external standard, demonstrated 75% yield of ibuprofen methylester. The mixture obtained can be separated into an aqueous phase and an organic phase, followed by isolation of purified ibuprofen methyl ester from the organic phase by column chromatography or distillation. Alternatively, the crude ester can be hydrolyzed by treating with 50% aqueous sodium hydroxide, followed by extraction of the resulting aqueous phase with heptane. Acidification of the aqueous phase and recrystallation of the solid precipitate yields high-purity ibuprofen.
Quantity
86.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
15.8 g
Type
solvent
Reaction Step Three
Quantity
47.5 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Five
Quantity
0.14 mL
Type
reactant
Reaction Step Six
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
24.6 mL
Type
reactant
Reaction Step Eight
Quantity
2.5 mL
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.[CH2:16]([C:20]1[CH:25]=[CH:24][C:23]([C:26](=O)[CH2:27]C)=[CH:22][CH:21]=1)[CH:17]([CH3:19])[CH3:18].[C:30]([O:33][C:34](=O)C)(=[O:32])C.S(=O)(=O)(O)O.COC(OC)OC>O>[CH3:34][O:33][C:30]([CH:26]([C:23]1[CH:22]=[CH:21][C:20]([CH2:16][CH:17]([CH3:18])[CH3:19])=[CH:25][CH:24]=1)[CH3:27])=[O:32] |f:0.1.2|

Inputs

Step One
Name
Quantity
86.4 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
15.8 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
47.5 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)C(CC)=O
Step Five
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Six
Name
Quantity
0.14 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
anhydride
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0 (± 1) mol
Type
reactant
Smiles
Name
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0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
24.6 mL
Type
reactant
Smiles
COC(OC)OC
Step Nine
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2.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Ten
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Quantity
0 (± 1) mol
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solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to provide a mixture
ADDITION
Type
ADDITION
Details
To the resulting aqueous mixture were added sequentially
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
followed by dropwise addition
CUSTOM
Type
CUSTOM
Details
The ensuing reaction mixture
STIRRING
Type
STIRRING
Details
was stirred an additional 2 hours at 0° C. to 20° C
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C(C)C1=CC=C(CC(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04730077

Procedure details

Oven-dried iodobenzene diacetate (86.4 grams(g), 0.25 mol), which experience has shown is essentially free of water, was added with stirring to p-isobutylpropiophenone (47.5 g, 0.25 mol) at room temperature (about 22°-25° C.), which temperature was maintained throughout the procedure of this example unless indicated otherwise. To the resulting mixture was added water (approximately 15.8 g, 0.88 mol) with stirring to provide a mixture containing a known amount of water. To the resulting aqueous mixture were added sequentially, with stirring, acetic anhydride (75 ml, 0.88 mol) and, dropwise, concentrated sulfuric acid (about 96% H2SO4, 0.14 ml, 3 mmol). The resulting mixture was stirred 2 hours to ensure substantially complete reaction of the anhydride with the water and then cooled to 0° C. Trimethylorthoformate (24.6 ml, 0.225 mol) was then added with stirring, followed by dropwise addition, with stirring, of concentrated sulfuric acid (about 96% H2SO4 2.5 ml, 0.05 mol) over 30 minutes. The ensuing reaction mixture was stirred an additional 2 hours at 0° C. to 20° C. The resulting ibuprofen-methyl-ester-forming reaction was quenched by adding 50 ml deionized water. HPLC (high performance liquid chromatography) analysis of the resulting reaction product comparing to an external standard, demonstrated 75% yield of ibuprofen methylester. The mixture obtained can be separated into an aqueous phase and an organic phase, followed by isolation of purified ibuprofen methyl ester from the organic phase by column chromatography or distillation. Alternatively, the crude ester can be hydrolyzed by treating with 50% aqueous sodium hydroxide, followed by extraction of the resulting aqueous phase with heptane. Acidification of the aqueous phase and recrystallation of the solid precipitate yields high-purity ibuprofen.
Quantity
86.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
15.8 g
Type
solvent
Reaction Step Three
Quantity
47.5 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Five
Quantity
0.14 mL
Type
reactant
Reaction Step Six
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
24.6 mL
Type
reactant
Reaction Step Eight
Quantity
2.5 mL
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.[CH2:16]([C:20]1[CH:25]=[CH:24][C:23]([C:26](=O)[CH2:27]C)=[CH:22][CH:21]=1)[CH:17]([CH3:19])[CH3:18].[C:30]([O:33][C:34](=O)C)(=[O:32])C.S(=O)(=O)(O)O.COC(OC)OC>O>[CH3:34][O:33][C:30]([CH:26]([C:23]1[CH:22]=[CH:21][C:20]([CH2:16][CH:17]([CH3:18])[CH3:19])=[CH:25][CH:24]=1)[CH3:27])=[O:32] |f:0.1.2|

Inputs

Step One
Name
Quantity
86.4 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
15.8 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
47.5 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)C(CC)=O
Step Five
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Six
Name
Quantity
0.14 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
24.6 mL
Type
reactant
Smiles
COC(OC)OC
Step Nine
Name
Quantity
2.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to provide a mixture
ADDITION
Type
ADDITION
Details
To the resulting aqueous mixture were added sequentially
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
followed by dropwise addition
CUSTOM
Type
CUSTOM
Details
The ensuing reaction mixture
STIRRING
Type
STIRRING
Details
was stirred an additional 2 hours at 0° C. to 20° C
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C(C)C1=CC=C(CC(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04730077

Procedure details

Oven-dried iodobenzene diacetate (86.4 grams(g), 0.25 mol), which experience has shown is essentially free of water, was added with stirring to p-isobutylpropiophenone (47.5 g, 0.25 mol) at room temperature (about 22°-25° C.), which temperature was maintained throughout the procedure of this example unless indicated otherwise. To the resulting mixture was added water (approximately 15.8 g, 0.88 mol) with stirring to provide a mixture containing a known amount of water. To the resulting aqueous mixture were added sequentially, with stirring, acetic anhydride (75 ml, 0.88 mol) and, dropwise, concentrated sulfuric acid (about 96% H2SO4, 0.14 ml, 3 mmol). The resulting mixture was stirred 2 hours to ensure substantially complete reaction of the anhydride with the water and then cooled to 0° C. Trimethylorthoformate (24.6 ml, 0.225 mol) was then added with stirring, followed by dropwise addition, with stirring, of concentrated sulfuric acid (about 96% H2SO4 2.5 ml, 0.05 mol) over 30 minutes. The ensuing reaction mixture was stirred an additional 2 hours at 0° C. to 20° C. The resulting ibuprofen-methyl-ester-forming reaction was quenched by adding 50 ml deionized water. HPLC (high performance liquid chromatography) analysis of the resulting reaction product comparing to an external standard, demonstrated 75% yield of ibuprofen methylester. The mixture obtained can be separated into an aqueous phase and an organic phase, followed by isolation of purified ibuprofen methyl ester from the organic phase by column chromatography or distillation. Alternatively, the crude ester can be hydrolyzed by treating with 50% aqueous sodium hydroxide, followed by extraction of the resulting aqueous phase with heptane. Acidification of the aqueous phase and recrystallation of the solid precipitate yields high-purity ibuprofen.
Quantity
86.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
15.8 g
Type
solvent
Reaction Step Three
Quantity
47.5 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Five
Quantity
0.14 mL
Type
reactant
Reaction Step Six
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
24.6 mL
Type
reactant
Reaction Step Eight
Quantity
2.5 mL
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C(O)(=O)C.C(O)(=O)C.IC1C=CC=CC=1.[CH2:16]([C:20]1[CH:25]=[CH:24][C:23]([C:26](=O)[CH2:27]C)=[CH:22][CH:21]=1)[CH:17]([CH3:19])[CH3:18].[C:30]([O:33][C:34](=O)C)(=[O:32])C.S(=O)(=O)(O)O.COC(OC)OC>O>[CH3:34][O:33][C:30]([CH:26]([C:23]1[CH:22]=[CH:21][C:20]([CH2:16][CH:17]([CH3:18])[CH3:19])=[CH:25][CH:24]=1)[CH3:27])=[O:32] |f:0.1.2|

Inputs

Step One
Name
Quantity
86.4 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.IC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
15.8 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
47.5 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)C(CC)=O
Step Five
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Six
Name
Quantity
0.14 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
24.6 mL
Type
reactant
Smiles
COC(OC)OC
Step Nine
Name
Quantity
2.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to provide a mixture
ADDITION
Type
ADDITION
Details
To the resulting aqueous mixture were added sequentially
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
followed by dropwise addition
CUSTOM
Type
CUSTOM
Details
The ensuing reaction mixture
STIRRING
Type
STIRRING
Details
was stirred an additional 2 hours at 0° C. to 20° C
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C(C)C1=CC=C(CC(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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